molecular formula C23H21N3O2S2 B6582983 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1252922-16-9

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B6582983
CAS No.: 1252922-16-9
M. Wt: 435.6 g/mol
InChI Key: OWWMMMPIOCUUGS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core, a bicyclic heteroaromatic system comprising a thiophene fused to a pyrimidinone ring. Key structural elements include:

  • A 3-benzyl group on the pyrimidinone ring, contributing aromatic bulk and lipophilicity.
  • A sulfanyl (-S-) linkage at position 2, connecting the core to an acetamide moiety.
  • An N-(2,4-dimethylphenyl)acetamide side chain, providing steric bulk and moderate lipophilicity due to the electron-donating methyl groups .

The compound’s design aligns with medicinal chemistry strategies targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-8-9-18(16(2)12-15)24-20(27)14-30-23-25-19-10-11-29-21(19)22(28)26(23)13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWMMMPIOCUUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, known for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 467.6 g/mol. Its structure includes a thieno ring fused with a pyrimidine moiety, a sulfanyl group, and a dimethylphenyl acetamide substituent. These features contribute to its unique chemical behavior and influence its biological activity.

PropertyValue
Molecular FormulaC23H21N3O4S2
Molecular Weight467.6 g/mol
CAS Number1252884-26-6

Anticancer Activity

Research indicates that compounds similar to 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide exhibit significant anticancer properties. Specifically, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These mechanisms suggest potential applications in dual-action therapies targeting both cancer and infections.

Case Study: Anticancer Efficacy
A study evaluated the compound's effects on Caco-2 human colorectal cancer cells. The results demonstrated a significant reduction in cell viability (39.8%) compared to untreated controls (p < 0.001), indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been reported to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The ability to target bacterial growth makes these compounds valuable in the development of new antibiotics .

Table: Comparative Antimicrobial Activity

Compound NameStructure FeaturesBiological Activity
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-oneContains benzimidazole moietyAntimicrobial
4-Oxo-thieno[3,2-d]pyrimidin derivativesLacks sulfanyl groupAnticancer
N-(aryl)acetamidesSimple aromatic substitutionsVaries widely; some exhibit anti-inflammatory properties

Docking studies have suggested that 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide can effectively bind to specific enzyme active sites. This binding is crucial for understanding how structural modifications can enhance the compound's efficacy and selectivity against target proteins.

Interaction Studies

Interaction studies reveal that the compound engages with various biological targets through non-covalent interactions. These studies are essential for elucidating structure-activity relationships that can guide further drug development efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Core Structure Key Modifications
Target Compound Thieno[3,2-d]pyrimidinone Unmodified fused thiophene-pyrimidinone system.
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone Pyrido fusion adds a nitrogen-containing ring, increasing polarity and hydrogen-bonding potential.
6,7-Dihydrothieno[3,2-d]pyrimidinone Partial saturation enhances conformational flexibility, potentially improving bioavailability.

Implications : Pyrido fusion () may enhance interactions with polar binding pockets, while saturation () could reduce metabolic oxidation.

Substituents on the Pyrimidinone Ring

Compound R1 (Position 3) R2 (Position 4/7) Biological/Physicochemical Impact
Target Compound Benzyl - High lipophilicity; may improve membrane permeability or hydrophobic binding .
Methyl, 7-Phenyl - Methyl reduces steric hindrance; phenyl at position 7 extends π-system for aromatic interactions.
4-Methylphenyl - Para-methyl group balances lipophilicity and steric effects.

Implications : Benzyl (target) vs. 4-methylphenyl () substituents alter steric bulk and electronic properties, influencing target selectivity.

Acetamide Side Chain Modifications

Compound Acetamide Substituent Key Features
Target Compound N-(2,4-Dimethylphenyl) Electron-donating methyl groups enhance stability; moderate lipophilicity.
N-(2-Chloro-4-methylphenyl) Chloro group introduces electron-withdrawing effects, potentially improving binding affinity.
N-(4-Butylphenyl) Long aliphatic chain increases lipophilicity, possibly affecting ADME profiles.
N-(4-Trifluoromethoxyphenyl) Trifluoromethoxy group enhances metabolic stability and electron deficiency.

Implications : Chloro () and trifluoromethoxy () groups may enhance target engagement through polar interactions, while butyl () prioritizes lipophilicity.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound ~470 ~3.5 Low aqueous solubility
~463 ~3.8 Moderate in DMSO
463.61 4.2 Low (highly lipophilic)
~530 3.9 Low (CF3 group)

Implications : Higher lipophilicity () may limit solubility, while electron-withdrawing groups () improve stability.

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